Oxociprofloxacin

Description

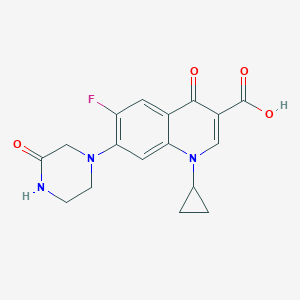

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZZOHRULFPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145706 | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103237-52-1 | |

| Record name | Oxociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Biotransformation Pathways and Disposition Kinetics of Oxociprofloxacin

Hepatic and Extrahepatic Biotransformation of Ciprofloxacin (B1669076) to Oxociprofloxacin

Ciprofloxacin undergoes partial metabolism in the liver, primarily through modification of its piperazinyl group, leading to the formation of several metabolites, including this compound. researchgate.netnih.govtandfonline.com this compound is considered one of the primary metabolites of ciprofloxacin in humans. drugbank.com While hepatic metabolism is a major route, the exact metabolic pathways for the formation of ciprofloxacin metabolites, including this compound, have not been fully elucidated. researchgate.net

Characterization of Oxidative Metabolites via Analytical Techniques

Various analytical techniques are employed to identify and characterize ciprofloxacin and its metabolites, including this compound, in biological fluids and pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a common method used for the determination of ciprofloxacin and its metabolites in human plasma and urine. karger.comresearchgate.netscilit.com Other techniques reported for the analysis of ciprofloxacin and its metabolites include UV spectrophotometry, TLC, GC-Mass, RP-HPLC, spectrofluorometry, flow injection analysis, voltammetry, and capillary electrophoresis. researchgate.netmdpi.comrsc.org Tandem mass spectrometry (MS/MS) is also utilized for the structural elucidation of ciprofloxacin metabolites. nih.gov These techniques enable the detection and quantification of this compound, allowing for the study of its pharmacokinetics and metabolic ratios.

Factors Influencing this compound Metabolic Ratios and Systemic Exposure

Several factors can influence the metabolic conversion of ciprofloxacin to its metabolites, including this compound, and subsequently affect their systemic exposure.

Pharmacogenomic Considerations in Metabolite Formation

Pharmacogenomic factors, specifically genetic polymorphisms in enzymes involved in drug metabolism, can contribute to variability in metabolite formation. While the direct impact of specific genetic polymorphisms on this compound formation is not extensively detailed, polymorphisms in CYP1A2 (e.g., rs762551) have been shown to influence the elimination rate of desethylene ciprofloxacin, a metabolite whose formation is linked to CYP1A2 activity. researchgate.netnih.govnih.gov This suggests that genetic variations in drug-metabolizing enzymes could potentially influence the formation and disposition of this compound as well.

Systemic Disposition and Excretion Kinetics of this compound

Following its formation, this compound is distributed systemically and undergoes elimination. This compound is reported to be a major urinary metabolite of ciprofloxacin. researchgate.net Studies have shown that a percentage of the administered ciprofloxacin dose is recovered in urine as this compound. For instance, in healthy volunteers, the cumulated renal excretion of this compound (M3) after a 250 mg oral dose of ciprofloxacin was reported as 5.5% ± 1.6%. scilit.com Another study indicated that the amount of this compound recovered in urine was consistently 3-4% of the dose, irrespective of renal capacity. karger.com

The pharmacokinetics of this compound have been studied, including its serum concentrations and half-life. In one study involving subjects with varying degrees of renal function, the maximum serum concentration and serum half-life of this compound (M3) were determined. karger.com

Table 1: Pharmacokinetic Parameters of this compound (M3) in Subjects with Varying Renal Function

| Subject | Renal Function | Maximum Serum Concentration (mg/l) | Peak Time (h) | Serum Half-life (h) | AUC (mg·h/l) |

| 1 Off Dialysis | Reduced | 0.64 | 24 | 17.3 | 27.28 |

| 1 On Dialysis | Reduced | 1.02 | 6 | 12.6 | 27.64 |

| 2 Off Dialysis | Reduced | 0.53 | 1.25 | 17.3 | 10.31 |

Data extracted from research findings. karger.com

Ciprofloxacin and its metabolites, including this compound, are primarily excreted by the kidneys through both glomerular filtration and tubular secretion. researchgate.nettandfonline.comhres.caresearchgate.net Non-renal clearance, including metabolism and biliary excretion, also contributes to the elimination of ciprofloxacin and its metabolites. tandfonline.comhres.ca this compound has also been identified as a primary fecal metabolite in some instances. researchgate.net

Table 2: Median Metabolite/Parent Drug Ratios in Critically Ill Patients

| Metabolite | Median (IQR) Metabolite/Parent Ratio (%) |

| Desethylene ciprofloxacin | 5.86 (4.09–9.87) |

| Formyl ciprofloxacin | 4.08 (3.38–6.92) |

| This compound | 5.91 (3.42–13.65) |

Data extracted from research findings. researchgate.netnih.govmdpi.com

Factors affecting renal function can influence the elimination of this compound. Although serum concentrations of ciprofloxacin and its major metabolites were only slightly influenced by renal function in one study, a shift towards a higher proportion of sulfo-ciprofloxacin (M2) elimination in urine was observed in renal impairment, while the amount of this compound (M3) in urine remained relatively consistent. karger.com

Renal and Non-Renal Clearance Pathways

The elimination of ciprofloxacin and its metabolites, including this compound, involves both renal and non-renal clearance mechanisms. researchgate.netmdpi.comhres.cahres.ca Renal excretion is a primary route for both the unchanged drug and its transformed products. This process in the kidneys occurs through a combination of glomerular filtration and active tubular secretion. researchgate.nethres.cahres.caatchealthcare.com.phnih.govfda.gov Evidence suggests that tubular secretion plays a significant role in the renal elimination of ciprofloxacin, as its renal clearance often exceeds the glomerular filtration rate and can be reduced by co-administration of probenecid, a known inhibitor of tubular secretion. nih.govfda.gov

Urinary and Fecal Excretion Profiles

The excretion profiles of ciprofloxacin and its metabolites, including this compound, have been characterized in various studies. This compound is consistently identified as the major metabolite found in urine. researchgate.netatchealthcare.com.ph In contrast, sulfociprofloxacin (B193944) is typically reported as the primary metabolite recovered in feces. researchgate.netatchealthcare.com.ph

Following oral administration of ciprofloxacin, a substantial portion of the dose is excreted in the urine, both as the unchanged drug and as metabolites. Approximately 40-50% of an oral dose is typically recovered in urine as unchanged ciprofloxacin, while about 15% is excreted in urine in the form of metabolites. atchealthcare.com.phconicet.gov.armims.commims.com For intravenous administration, a larger percentage of the parent drug may be excreted unchanged in urine, with up to 70% recovered within 24 hours, and approximately 10% as metabolites. atchealthcare.com.ph

The excretion of ciprofloxacin and its metabolites in urine is relatively rapid, with the majority of urinary elimination occurring within 24 hours after dosing. atchealthcare.com.phconicet.gov.arfda.gov

The contribution of individual metabolites to the total excreted amount has been quantified. This compound (M3) typically accounts for 3-4% of the administered dose recovered in urine, and this percentage appears to be relatively consistent regardless of renal function. karger.comnih.gov As primary metabolites, both this compound and sulfociprofloxacin each represent approximately 3-8% of the total dose eliminated. drugbank.comnih.govfda.gov The combined excretion of the four main metabolites in urine and feces accounts for about 12.1% of an intravenous dose in urine and feces, and the total proportion of metabolized drug eliminated is around 15.78%. mdpi.com In one study using radiolabelled ciprofloxacin, the total recovery in urine was 45% and in feces was 62%, encompassing both the parent drug and its metabolites. drugbank.com

The following table summarizes typical excretion percentages for ciprofloxacin and its metabolites, including this compound, based on available data:

| Route of Excretion | Form | Percentage of Dose (Oral) | Percentage of Dose (Intravenous) | Notes |

| Urine | Unchanged Ciprofloxacin | 40-50% | Up to 70% (within 24h) | Primary route for unchanged drug. atchealthcare.com.phconicet.gov.armims.commims.com |

| Urine | Metabolites (Total) | ~15% | ~10% (within 24h) | Includes this compound. atchealthcare.com.phconicet.gov.armims.commims.com |

| Urine | This compound (M3) | 3-4% | Not specified | Major urinary metabolite. karger.comnih.gov |

| Feces | Total (Drug + Metabolites) | 20-35% (over 5 days) | 15% (over 5 days) | Significant route of elimination. atchealthcare.com.phmims.com |

| Feces | Sulfociprofloxacin (M2) | Not specified | Not specified | Primary fecal metabolite. researchgate.netatchealthcare.com.ph |

| Total Recovery | Drug + Metabolites | ~85% (Urine + Feces) | Not specified | Total accounted for dose. fda.gov |

Note: Percentages can vary depending on the study, dose, and individual factors.

Pharmacological Activity and Antimicrobial Efficacy Investigations of Oxociprofloxacin

Comparative Antimicrobial Spectrum and Potency of Oxociprofloxacin

This compound is identified as a metabolite of ciprofloxacin (B1669076). nih.govdrugbank.com Studies have indicated that this metabolite exhibits microbiologic activity, although it is generally less than that of the parent drug, ciprofloxacin. nih.gov However, the activity of this compound may be similar to or greater than that of some other quinolones, such as norfloxacin (B1679917), for certain organisms. nih.gov Detailed information specifically on the potency and spectrum of activity of this compound is limited, suggesting a need for further research. ontosight.ai

In Vitro Bactericidal and Bacteriostatic Activity Assessments Against Diverse Pathogens

Fluoroquinolones, including the parent compound ciprofloxacin, exert bactericidal action by interfering with bacterial DNA replication, transcription, repair, and recombination. hres.ca This bactericidal effect can be retained even after inhibition of RNA and protein synthesis, suggesting potential multiple mechanisms of action. hres.ca While specific in vitro bactericidal and bacteriostatic data for this compound against a diverse range of pathogens are not extensively documented in the provided search results, its classification as a fluoroquinolone derivative implies it would likely exhibit similar mechanisms. ontosight.aihres.ca Research on ciprofloxacin, from which this compound is a metabolite, demonstrates in vitro activity against a wide spectrum of Gram-negative and Gram-positive microorganisms. hres.ca

Relative Efficacy Against Gram-Positive and Gram-Negative Organisms Compared to Parent Drug

This compound is a metabolite of ciprofloxacin, and its antibacterial activity is generally reported as being less than that of the parent compound. nih.gov However, its activity can be comparable to or exceed that of other quinolones like norfloxacin against specific bacteria. nih.gov Ciprofloxacin itself is known for its potent activity against a broad range of bacteria, with particular strength against aerobic Gram-negative bacilli, including Enterobacteriaceae and Neisseria. tandfonline.commdpi.com Its activity against Gram-positive bacteria varies, with moderate susceptibility observed in some streptococci. tga.gov.au While ciprofloxacin has shown effectiveness against Enterococcus faecalis in urinary tract infections and against Streptococcus pneumoniae and Streptococcus pyogenes in certain infections, it is often not the preferred treatment for these Gram-positive pathogens, especially S. pneumoniae. tga.gov.au Research indicates that newer fluoroquinolones like levofloxacin, gatifloxacin, and moxifloxacin (B1663623) may exhibit statistically greater effectiveness against Gram-positive bacteria compared to ciprofloxacin, while ciprofloxacin tends to remain more effective against Gram-negative bacteria. nih.gov Given that this compound is a metabolite of ciprofloxacin with generally reduced activity compared to the parent drug, it is likely that its relative efficacy against Gram-positive and Gram-negative organisms would follow a similar pattern to ciprofloxacin but at a lower potency.

Molecular Mechanisms of this compound's Antimicrobial Action

As a member of the quinolone class, this compound is expected to function by inhibiting bacterial DNA gyrase and topoisomerase IV. ontosight.ai These enzymes are crucial for essential bacterial DNA processes like replication and transcription. ontosight.aihres.caplos.org

Interactions with Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV Subunits)

Fluoroquinolones, including ciprofloxacin and by extension its metabolite this compound, target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. hres.caplos.orgvisionpharmapk.com These enzymes are essential for controlling DNA topology, which is vital for DNA replication, transcription, repair, and recombination. hres.caplos.org DNA gyrase is primarily responsible for introducing negative supercoils into bacterial DNA, while topoisomerase IV is mainly involved in relaxing supercoiling and decatenating replicated daughter chromosomes. nih.gov Both enzymes are functional heterotetramers; DNA gyrase consists of GyrA and GyrB subunits, and topoisomerase IV comprises ParC and ParE subunits. plos.orgnih.gov Fluoroquinolones bind to the GyrA and ParC subunits, forming a ternary complex with DNA that leads to double-stranded DNA breaks. plos.org This trapping of the enzymes on the DNA interferes with their function and ultimately inhibits DNA replication and transcription. plos.orgvisionpharmapk.com While ciprofloxacin binds to bacterial DNA gyrase with significantly higher affinity than to mammalian DNA gyrase, resistance can develop through mutations in the genes encoding the subunits of DNA gyrase and topoisomerase IV, particularly in the quinolone resistance-determining region (QRDR). drugbank.comnih.govfrontiersin.org

Downstream Cellular Effects and DNA Integrity Perturbations

The inhibition of bacterial topoisomerases by fluoroquinolones like ciprofloxacin and its metabolite this compound leads to the accumulation of double-stranded DNA breaks. plos.orgnih.gov These DNA breaks are a primary cause of bacterial cell death. nih.govnih.gov The trapping of DNA gyrase and topoisomerase IV on chromosomal DNA by these compounds results in drug-enzyme complexes that contain DNA breaks. nih.gov While bacteriostatic concentrations may trap the enzyme and block DNA synthesis without immediately releasing broken DNA, higher, bactericidal concentrations can lead to the release of DNA breaks. nih.gov This DNA damage triggers stress responses in bacteria, such as the SOS response, which can up-regulate DNA repair functions and potentially contribute to the formation of persister cells, which are tolerant to antibiotics. plos.orgnyulangone.orgbiorxiv.org The induction of the SOS response and the subsequent DNA damage can lead to downstream cellular effects, including the reduction in the amount of DNA, RNA, and protein in the bacterial cell. nih.gov

Pharmacodynamic Relationships and Therapeutic Relevance of this compound

Metabolite Contribution to Overall Antimicrobial Effect

This compound (M3) is one of four primary metabolites formed during the metabolism of Ciprofloxacin in the liver, primarily through modification of the piperazinyl group. nih.govresearchgate.netdrugbank.commims.comnih.govrxlist.comhres.ca These four metabolites, which also include desethyleneciprofloxacin (M1), sulfociprofloxacin (B193944) (M2), and formylciprofloxacin (M4), collectively account for approximately 15% of a total oral dose of Ciprofloxacin. nih.govdrugbank.commims.comrxlist.com this compound specifically constitutes about 3-8% of the total administered dose. nih.govdrugbank.comrxlist.com Studies have shown varying metabolic ratios of this compound to the parent drug. For instance, one study reported a median this compound/ciprofloxacin metabolic ratio of 5.91%, with an interquartile range of 3.42–13.65%. researchgate.net Notably, this ratio exhibited a statistically significant difference between sexes, with males showing a higher ratio (9.14%) compared to females (3.42%). nih.govresearchgate.net

While the metabolites, including this compound, possess antimicrobial activity, this activity is generally reported to be less potent than that of the parent compound, Ciprofloxacin. nih.govresearchgate.netnih.govnih.govmdpi.com this compound (M3) demonstrates broad antibacterial activity, although it is considered less active than both Ciprofloxacin and Norfloxacin. nih.govnih.gov In comparison to other metabolites, desethyleneciprofloxacin (M1) exhibits only weak antibacterial activity, comparable to that of nalidixic acid, while sulfociprofloxacin (M2) is significantly less active or has negligible activity. nih.govnih.gov Despite the presence of these active metabolites in biological samples such as urine, their activity does not appear to significantly influence the results of bioassays used to measure Ciprofloxacin concentrations. nih.gov

The relative proportions of Ciprofloxacin metabolites detected in serum correspond to their composition found in urine. rxlist.com Excretion of these metabolites is largely completed within 24 hours following dosing. rxlist.com

The following table summarizes the approximate contribution of the main metabolites to the total dose of Ciprofloxacin:

| Metabolite | Approximate Contribution to Total Dose (%) |

| This compound (M3) | 3-8 |

| Sulfociprofloxacin (M2) | 3-8 |

| Desethyleneciprofloxacin (M1) | Minor |

| Formylciprofloxacin (M4) | Minor |

| Total Metabolites | ~15 |

Pharmacokinetic/Pharmacodynamic (PK/PD) Index Determination for Metabolites

Pharmacokinetic/Pharmacodynamic (PK/PD) principles are crucial for understanding the relationship between drug exposure and antimicrobial efficacy. Key PK/PD indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum concentration to the minimum inhibitory concentration (Cmax/MIC), are widely used to predict the success of antimicrobial therapy for fluoroquinolones like Ciprofloxacin. mdpi.comptfarm.plmdpi.com These indices help link the pharmacokinetic properties of a drug (absorption, distribution, metabolism, excretion) with its pharmacodynamic properties (activity against a pathogen, typically measured by the MIC). mdpi.com

Mechanisms of Antimicrobial Resistance and Oxociprofloxacin S Role

Bacterial Resistance Mechanisms Influencing Fluoroquinolone Activity

Bacterial resistance to fluoroquinolones primarily arises through chromosomal mutations and, more recently, the acquisition of plasmid-mediated resistance determinants nih.govnih.gov. These mechanisms reduce the efficacy of fluoroquinolones by preventing the antibiotic from reaching its target at a sufficient concentration or by modifying the target itself reactgroup.org.

Target Site Modifications (Quinolone Resistance Determining Region Mutations in gyrA and parC)

The primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination oup.comnih.gov. Resistance often develops through point mutations in the genes encoding subunits of these enzymes, specifically gyrA and parC, located within regions known as the Quinolone Resistance Determining Regions (QRDRs) nih.govnih.govnih.govbohrium.comoup.comnih.gov.

Mutations in gyrA are typically the initial step in the development of quinolone resistance in many Gram-negative bacteria, leading to low-level resistance oup.comnih.govbohrium.com. Common mutations in gyrA occur at codons analogous to Ser83 and Asp87 in Escherichia coli nih.govnih.govbohrium.com. For instance, the Ser83Leu substitution in gyrA is frequently associated with resistance to nalidixic acid, a first-generation quinolone bohrium.com.

Subsequent mutations in parC, encoding a subunit of topoisomerase IV, or additional mutations in gyrA, can lead to higher levels of resistance to fluoroquinolones like ciprofloxacin (B1669076) oup.comnih.govbohrium.comoup.comasm.org. Mutations in parC are particularly important in Gram-positive bacteria where topoisomerase IV is often the primary target oup.com. Common parC mutations include those at codons analogous to Ser80 and Glu84 in E. coli nih.gov. The accumulation of mutations in both gyrA and parC is frequently observed in highly resistant clinical isolates oup.comnih.govoup.comasm.org.

Studies have documented specific mutations in the QRDRs of gyrA and parC across various bacterial species. For example, in Pasteurella multocida, mutations analogous to Ser-83-Ile and Asp-87-Gly in E. coli GyrA were found in nalidixic acid-resistant strains nih.gov. In Klebsiella pneumoniae, Ser83Leu and Asp87Asn mutations in gyrA and Ser80Ile in parC were frequently observed in quinolone-resistant isolates, correlating with high ciprofloxacin MICs dovepress.com.

Here is a summary of common QRDR mutations and their associated impact on fluoroquinolone resistance based on research findings:

| Gene | Codon (E. coli analog) | Amino Acid Substitution | Associated Resistance Level | Bacterial Species Examples | Source |

| gyrA | 83 | Ser83Leu | Low-level (Nalidixic Acid), contributes to high-level (Ciprofloxacin) | E. coli, K. pneumoniae, P. multocida | nih.govbohrium.comdovepress.com |

| gyrA | 87 | Asp87Asn/Gly/Tyr | Contributes to high-level (Ciprofloxacin) | E. coli, K. pneumoniae, P. multocida | nih.govnih.govbohrium.comdovepress.com |

| parC | 80 | Ser80Ile | Contributes to high-level (Ciprofloxacin) | E. coli, K. pneumoniae | nih.govbohrium.comdovepress.com |

| parC | 84 | Glu84Gly/Ala/Lys | Contributes to high-level (Ciprofloxacin) | E. coli | nih.gov |

| gyrA | 83 | Thr86Ile | High-level (Fluoroquinolones) | Campylobacter spp. | mdpi.com |

Efflux Pump Overexpression and Altered Outer Membrane Permeability

Another significant mechanism of fluoroquinolone resistance involves the reduction of intracellular drug concentration through increased efflux pump activity and decreased outer membrane permeability oup.comnih.govreactgroup.orgmdpi.com. Bacteria possess efflux pumps, which are membrane proteins that actively transport various compounds, including antibiotics, out of the cell reactgroup.org. Overexpression of these pumps can lower the intracellular concentration of fluoroquinolones below the level required to inhibit bacterial growth nih.govreactgroup.orgmdpi.com.

Multidrug efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamilies, can extrude fluoroquinolones along with other structurally unrelated compounds, contributing to multidrug resistance mdpi.comresearchgate.net. In Gram-negative bacteria like Pseudomonas aeruginosa and E. coli, RND-type efflux pumps (e.g., MexAB-OprM, AcrAB-TolC) play a significant role in fluoroquinolone resistance asm.orgmdpi.comfrontiersin.orgasm.org. Overexpression of the AcrAB-TolC efflux pump in E. coli has been strongly correlated with fluoroquinolone and multidrug resistance frontiersin.orgasm.org.

Changes in outer membrane permeability, primarily through the loss or alteration of porin channels, can also limit the entry of fluoroquinolones into Gram-negative bacteria nih.govmdpi.com. Porins are protein channels in the outer membrane that allow the passive diffusion of small hydrophilic molecules mdpi.com. A decrease in the number or size of these channels can reduce the amount of antibiotic reaching its intracellular targets nih.gov.

Efflux pump overexpression can lead to cross-resistance with fluoroquinolones and may also facilitate mutations in the QRDR researchgate.net. Studies using efflux pump inhibitors have demonstrated the contribution of efflux pumps to fluoroquinolone resistance in clinical isolates asm.orgekb.eg. For example, in Acinetobacter baumannii isolates, efflux pump activity was detected in a significant proportion of quinolone-resistant strains ekb.eg.

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

In addition to chromosomal mutations, the acquisition of plasmid-mediated quinolone resistance (PMQR) genes contributes to reduced susceptibility to fluoroquinolones nih.govasm.orgnih.govplos.org. PMQR determinants are mobile genetic elements that can be transferred horizontally between bacteria, facilitating the spread of resistance nih.govnih.govplos.orgfrontiersin.org. While PMQR typically confers only low-level resistance on its own, it can facilitate the selection of higher-level chromosomal resistance mutations oup.comasm.orgnih.govplos.org.

Three main mechanisms of PMQR have been identified:

Qnr proteins: These proteins (encoded by qnrA, qnrB, qnrC, qnrD, qnrS, and qnrVC genes) protect DNA gyrase and topoisomerase IV from quinolone inhibition nih.govasm.orgnih.govpnas.org. They are thought to mimic DNA and bind to the enzymes, preventing the quinolone from binding effectively nih.gov.

AAC(6')-Ib-cr variant: This is a variant of an aminoglycoside acetyltransferase enzyme that can acetylate ciprofloxacin and some other fluoroquinolones, reducing their activity asm.orgnih.gov.

Efflux pumps: Plasmid-borne efflux pump genes, such as qepA and oqxAB, can also contribute to PMQR by actively extruding quinolones from the bacterial cell frontiersin.orgasm.orgnih.gov.

PMQR genes have been found globally in various bacterial species, including Enterobacteriaceae and Acinetobacter baumannii ekb.egasm.orgnih.govplos.organtimicrobianos.com.arnih.gov. Their prevalence varies depending on the geographic region and bacterial species dovepress.comantimicrobianos.com.ar. For instance, a study in Argentina found a prevalence of PMQR genes in 8.1% of clinical enterobacteria isolates, with aac(6')-Ib-cr and qnr genes being the most common antimicrobianos.com.ar. Another study in Bangladesh reported a high prevalence of PMQR genes (66%) in E. coli isolates from aquatic environments, with qnrS being the most prevalent plos.org.

The presence of PMQR genes can be significantly associated with the occurrence of QRDR mutations, suggesting a synergistic effect in conferring resistance plos.organtimicrobianos.com.ar.

Oxociprofloxacin's Contribution to Selection and Evolution of Resistance

The potential role of this compound, a major metabolite of ciprofloxacin, in the selection and evolution of antimicrobial resistance is a critical consideration. While research often focuses on the parent antibiotic compound, metabolites present in biological and environmental settings may also exert selective pressures.

Impact of Sub-Inhibitory Concentrations on Resistance Development

Exposure of bacteria to sub-inhibitory concentrations (sub-MICs) of antibiotics, including fluoroquinolones and potentially their metabolites like this compound, is increasingly recognized as a significant factor driving the emergence and selection of antibiotic resistance mdpi.comnih.govfrontiersin.orgmq.edu.aunih.gov. Sub-MIC concentrations are levels of antibiotics below the minimum inhibitory concentration that prevents visible bacterial growth. These concentrations can be found in various environments, including wastewater, soil, and even within the host during therapy due to uneven distribution or suboptimal dosing mdpi.comnih.govmq.edu.aunih.gov.

Exposure to sub-MICs can promote resistance development through several mechanisms:

Selection of pre-existing resistant mutants: Even at sub-inhibitory levels, antibiotics can inhibit the growth of susceptible bacteria more than resistant mutants, leading to the selective enrichment of less susceptible populations mdpi.comnih.gov.

Induction of stress responses: Sub-MIC concentrations of some antibiotics can induce bacterial stress responses, such as the SOS response, which can increase mutation rates and promote genetic recombination and horizontal gene transfer frontiersin.orgmq.edu.au. This increased genetic variability can accelerate the evolution of resistance frontiersin.orgmq.edu.au.

Promotion of horizontal gene transfer: Sub-inhibitory concentrations of antibiotics have been shown to increase the frequency of horizontal gene transfer, particularly plasmid conjugation, which can lead to the spread of resistance genes within and between bacterial populations frontiersin.orgfrontiersin.orgmq.edu.au.

Studies have demonstrated that exposure to sub-MICs of ciprofloxacin can select for mutations that reduce antibiotic susceptibility in various bacteria, including Pseudomonas aeruginosa and Escherichia coli nih.govnih.gov. For example, P. aeruginosa exposed to sub-inhibitory amounts of ciprofloxacin showed reduced susceptibility due to mutations in genes regulating efflux pumps and other genes nih.gov. Similarly, exposure of E. coli to a range of sub-inhibitory ciprofloxacin concentrations led to the emergence of stable, low-level multidrug resistance associated with single mutations nih.gov.

While specific studies on this compound's direct impact on resistance development at sub-inhibitory concentrations are limited in the provided search results, the general principle that sub-MIC exposure to antimicrobial compounds can select for and promote the evolution of resistance suggests a potential role for this metabolite, especially given its presence in environments contaminated with ciprofloxacin residues mdpi.commq.edu.au.

Co-selection Phenomena and Multidrug Resistance in Environmental and Clinical Settings

Co-selection is a phenomenon where exposure to one selective agent, such as an antibiotic or other environmental contaminant, favors the survival and proliferation of bacteria resistant not only to that agent but also to other antimicrobial compounds frontiersin.orgnih.govresearchgate.net. This occurs when resistance genes to different agents are physically linked on the same genetic element (co-resistance) or when a single resistance mechanism confers resistance to multiple agents (cross-resistance) frontiersin.orgresearchgate.net.

Environmental settings, particularly those impacted by human activities such as wastewater treatment plants, agricultural runoff, and healthcare facilities, are recognized as hotspots for the co-selection and dissemination of antibiotic resistance plos.orgfrontiersin.orgnih.govfems-microbiology.org. These environments often contain a mixture of antibiotics, heavy metals, biocides, and other pollutants that can exert selective pressure mdpi.comfrontiersin.orgnih.gov.

Heavy metals, commonly found as environmental contaminants, have been shown to co-select for antibiotic resistance frontiersin.orgnih.govresearchgate.net. Mechanisms of metal-driven co-selection include the co-localization of metal and antibiotic resistance genes on plasmids or other mobile genetic elements, and co-regulation of resistance genes where exposure to a metal triggers the expression of efflux pumps or other mechanisms that also confer antibiotic resistance frontiersin.orgresearchgate.net. For instance, some efflux pumps can extrude both heavy metal ions and antibiotics frontiersin.org.

The presence of this compound, as a metabolite of ciprofloxacin, in environmental or clinical settings could potentially contribute to co-selection phenomena. If resistance mechanisms conferring reduced susceptibility to this compound are linked to resistance determinants for other antibiotics or environmental contaminants, exposure to this compound could inadvertently select for multidrug-resistant strains. The high prevalence of multidrug resistance observed in isolates harboring PMQR genes in environmental settings highlights the importance of co-selection in the spread of resistance plos.org. Further research is needed to specifically investigate the co-selective potential of this compound in various settings.

Multidrug resistance (MDR), defined as resistance to at least three classes of antibiotics, is a significant public health concern asm.org. The mechanisms discussed, including target site mutations, efflux pump overexpression, and the acquisition of PMQR genes, often contribute to MDR phenotypes frontiersin.orgasm.orgplos.org. The co-occurrence of different resistance mechanisms within the same bacterial isolate is common and leads to higher levels of resistance and broader resistance profiles oup.comnih.govoup.comasm.orgplos.org.

The spread of MDR bacteria in both clinical and environmental settings is facilitated by the mobility of resistance genes, particularly on plasmids, which can carry multiple resistance determinants nih.govplos.org. Environmental reservoirs play a crucial role in the dissemination of resistance genes to clinically relevant bacteria plos.orgfems-microbiology.org.

Here is a table summarizing some key findings related to the association between PMQR genes and multidrug resistance:

| PMQR Gene(s) Detected | Bacterial Species | Source | Association with MDR | Source |

| aac(6')-Ib-cr, qnr genes, oqxAB, qepA | Enterobacteriaceae | Clinical isolates (Argentina) | PMQR presence significantly associated with QRDR mutations | antimicrobianos.com.ar |

| qnrS, aac(6')-lb-cr, oqxAB, qnrB, qepA | E. coli | Aquatic environments (Bangladesh) | 68% of PMQR-positive isolates were MDR, 92% were ESBL-producing | plos.org |

| aac(6')-Ib-cr, oqxB, qepA, oqxA | Acinetobacter baumannii | Clinical isolates (Egypt) | Most PMQR genes detected at high levels in resistant isolates | ekb.eg |

| Acc(6')-Ib-cr, qnr genes | Klebsiella pneumoniae | Clinical isolates (Iran) | High prevalence of PMQR genes in quinolone-resistant isolates, many isolates harbored multiple PMQR determinants | nih.gov |

Analytical Chemistry Methodologies for Oxociprofloxacin Detection and Quantification

Chromatographic Techniques for Oxociprofloxacin Separation and Analysis

Chromatographic methods are widely used for separating this compound from complex matrices before detection and quantification. These techniques leverage differential interactions between the analyte and a stationary phase, allowing for its isolation from other components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Biological and Pharmaceutical Matrices

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of ciprofloxacin (B1669076) and its metabolites, including this compound, in biological fluids such as serum, urine, saliva, and sputum, as well as in pharmaceutical formulations nih.govresearchgate.net. Method development and validation are essential to ensure the reliability and accuracy of HPLC analysis in these complex matrices researchgate.netscirp.org.

Several HPLC methods utilizing reversed-phase columns, such as Nucleosil 5C18 or C18 reversed-phase columns, have been described for the determination of this compound nih.govnih.gov. These methods often employ mobile phases consisting of mixtures of buffers (e.g., phosphate (B84403) buffer or citrate (B86180) buffer) and organic solvents like acetonitrile (B52724) or methanol (B129727) nih.govnih.govtandfonline.comjapsonline.com. UV detection is commonly used for monitoring this compound, typically at wavelengths around 278-280 nm nih.govjapsonline.com.

Validation of HPLC methods for this compound in biological matrices involves assessing parameters such as specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netscirp.org. For instance, one HPLC method for determining this compound (referred to as metabolite M3) in urine by UV absorption reported a detection limit of 1 mg/l in urine nih.gov. Another method for ciprofloxacin and its metabolites in human specimens, including this compound (M3), reported a detection limit of 0.25 microgram/ml for the metabolites nih.gov. Recovery rates for ciprofloxacin in serum and urine using HPLC have been reported to be high, indicating the effectiveness of extraction procedures nih.gov. Intra- and inter-day precision values, expressed as coefficient of variation, have been shown to be within acceptable ranges for ciprofloxacin analysis in serum and urine by HPLC nih.gov.

HPLC methods have been successfully applied for the quantitative determination of ciprofloxacin in bulk drug and pharmaceutical dosage forms, with validated parameters demonstrating good linearity, accuracy, and precision researchgate.netscirp.orgresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely applied for the trace analysis and metabolite profiling of this compound ctdbase.orgnih.govnih.gov. LC-MS/MS offers high sensitivity and selectivity, making it suitable for detecting and quantifying analytes present at low concentrations in complex samples.

LC-MS/MS is extensively used in drug metabolism and pharmacokinetic (DMPK) studies for the structural characterization and quantitation of new chemical entities and their metabolites mdpi.com. Hybrid quadrupole linear ion trap mass spectrometers (QTRAP) are frequently used for simultaneous quantitation of parent drugs and screening of metabolites in various samples mdpi.com. LC-MS/MS analysis using techniques like independent data acquisition (IDA) with QTRAP facilitates simultaneous semi-quantification and structural confirmation of metabolites mdpi.com. Predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion mode (pMRM-IDA-EPI) is a sensitive method for metabolite profiling mdpi.com.

While some studies focus on ciprofloxacin and its metabolites using LC-MS/MS, specific details regarding the application of LC-MS/MS solely for this compound trace analysis and metabolite profiling are often presented within the broader context of ciprofloxacin metabolism nih.govfrontiersin.org. LC-MS/MS analysis typically involves chromatographic separation on reversed-phase columns followed by mass spectrometric detection, often in positive ion mode using electrospray ionization (ESI) nih.govnih.govfrontiersin.org. Multiple reaction monitoring (MRM) is a common scan mode used in LC-MS/MS for quantitative analysis due to its sensitivity and specificity nih.govnih.gov.

Metabolite identification using LC-MS/MS involves studying fragmentation patterns to elucidate the structure of metabolites nih.govfrontiersin.orglcms.cz. High-resolution mass spectrometry can provide high mass accuracy, aiding in the identification of metabolites frontiersin.org.

Capillary Electrophoresis Techniques for Metabolite Separation

Capillary Electrophoresis (CE) is another separation technique that has been utilized for the analysis of ciprofloxacin and its metabolites mdpi.comresearchgate.net. CE offers advantages such as high separation efficiency, short analysis times, and reduced organic solvent consumption compared to HPLC mdpi.com.

CE methods have been developed for the identification and determination of ciprofloxacin and its impurities ekb.eg. CE coupled with UV detection has been used for the analysis of fluoroquinolones in various matrices mdpi.com. For example, a CE method with transient pseudo-isotachophoresis and UV detection at 288 nm was used for the simultaneous determination of ciprofloxacin and ofloxacin (B1677185) in animal tissues mdpi.com. This method involved sample homogenization and extraction with a mixture of dichloromethane (B109758) and acetonitrile mdpi.com. The method demonstrated linearity, acceptable limits of detection and quantification, and good recovery rates mdpi.com.

CE along with tandem mass spectrometry (CE-MS/MS) has also been used to determine and identify antibiotic drugs and their metabolites ebi.ac.uk. Optimization of conditions for CE-MS/MS, including background electrolyte composition, concentration, pH, injection parameters, and capillary temperature, is crucial for effective separation and detection ebi.ac.uk.

Spectrometric and Other Bioanalytical Approaches for this compound

In addition to chromatographic techniques, spectrometric and other bioanalytical approaches play a role in the analysis of this compound.

UV Detection and Spectrophotometric Assays

UV detection is commonly coupled with HPLC and CE for the analysis of this compound nih.govnih.govjapsonline.com. This compound, like its parent compound ciprofloxacin, contains chromophores that absorb UV light, allowing for its detection at specific wavelengths, typically around 278-280 nm nih.govjapsonline.com.

Spectrophotometric assays, although perhaps less specific than chromatographic methods for complex mixtures, have also been used for the analysis of ciprofloxacin, and potentially its metabolites, in certain applications researchgate.netekb.eg. These methods rely on the inherent UV absorbance properties of the compound ekb.eg.

Direct Mass Spectrometry Techniques for Rapid Screening

Direct mass spectrometry techniques, which minimize or eliminate chromatographic separation, offer potential for rapid screening of analytes like this compound nih.govojp.gov. Ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS) or Coated Blade Spray Mass Spectrometry (CBS-MS), allow for the direct analysis of samples with minimal sample preparation, providing rapid results nih.govojp.govrestek.com.

CBS-MS, for instance, has been explored for rapid screening and quantitation of compounds in biological matrices nih.gov. This technique involves collecting the sample on a coated blade, which is then directly coupled to a mass spectrometer for ionization and analysis nih.govrestek.com. This approach significantly reduces screening times restek.com. While the provided search results discuss the application of these techniques for rapid screening of drugs and metabolites in general or ciprofloxacin specifically, their direct application solely for this compound rapid screening is implied by their capability to analyze related compounds and metabolites nih.govojp.gov. These techniques can provide rapid qualitative or semi-quantitative analysis restek.com.

Advanced Sample Preparation Strategies for Complex Biological and Environmental Matrices

Analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil, sediment) presents significant challenges due to the presence of interfering substances and the often low concentrations of the analyte. Advanced sample preparation strategies are therefore crucial to isolate and concentrate this compound while removing matrix effects.

Solid-phase extraction (SPE) is a widely employed technique for the extraction and preconcentration of antibiotics, including fluoroquinolones and their metabolites like this compound, from various matrices. researchgate.netchromatographyonline.com SPE utilizes a solid sorbent material to selectively retain the analyte of interest from a liquid sample, followed by elution with a suitable solvent. This process effectively removes many matrix interferences and concentrates the analyte, improving detection limits. SPE has been extensively used for the analysis of emerging pollutants, including pharmaceuticals, in environmental water samples. researchgate.net

Another advanced technique is Pressurised Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). PLE is used to extract organic contaminants from solid matrices at elevated temperatures and pressures, which can enhance extraction efficiency. envchemgroup.com Studies have successfully employed PLE followed by SPE as a clean-up step for the detection of various antibiotics, including ciprofloxacin, in solid environmental matrices like soils and sediments. envchemgroup.com

Ultrasonic-assisted extraction (UAE) is another method utilized for extracting antibiotics from solid matrices. envchemgroup.com This technique involves using ultrasonic waves to enhance the extraction of analytes into a solvent. The process typically includes weighing the solid sample, adding standards, introducing an organic solvent and buffer, followed by sonication and centrifugation. envchemgroup.com The supernatant is then processed further, often involving evaporation and dilution, before analysis. envchemgroup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has also been applied to the extraction of antibiotics from solid matrices. envchemgroup.com While still relatively new for antibiotic analysis in solids, QuEChERS offers advantages such as being rapid, easy to set up, and low cost. envchemgroup.com The method typically involves homogenization, centrifugation, and clean-up steps, often using dispersive solid-phase extraction (dSPE) to remove unwanted matrix components. chromatographyonline.com

Salting-out assisted liquid-liquid extraction (SALLE) is a variation of liquid-liquid extraction that can be beneficial for extracting analytes from complex aqueous matrices like plasma. chromatographyonline.comamazonaws.com The addition of salts in SALLE helps to facilitate the partitioning of the analyte into the organic phase. chromatographyonline.com This technique has been shown to overcome challenges associated with low analyte concentrations and matrix interferences in biological samples, leading to lower limits of detection. chromatographyonline.com SALLE has also been applied for the extraction of ciprofloxacin from water samples. amazonaws.com

The choice of sample preparation strategy is highly dependent on the matrix complexity and the required sensitivity of the analysis. Often, a combination of these techniques is employed to achieve optimal extraction efficiency and matrix clean-up for the accurate detection and quantification of this compound.

While specific detailed research findings and data tables focusing solely on the advanced sample preparation of this compound were not extensively available in the provided search results, the principles and applications of these techniques to fluoroquinolones like ciprofloxacin, of which this compound is a metabolite, are well-documented and provide a strong basis for understanding the approaches used. The following table illustrates typical parameters that might be considered in SPE methods for fluoroquinolones in environmental water samples, based on general practices in the field.

| Sample Preparation Technique | Matrix Type(s) | Key Steps | Potential Benefits | Relevant Analytes (Examples) |

| Solid-Phase Extraction (SPE) | Water, Biological Fluids | Conditioning, Loading, Washing, Elution | Concentration of analyte, Removal of interferences | Fluoroquinolones (Ciprofloxacin), this compound |

| Pressurised Liquid Extraction (PLE) | Solid Matrices (Soil, Sediment) | Sample loading, Elevated temperature and pressure extraction, Collection | Enhanced extraction efficiency from solids | Fluoroquinolones (Ciprofloxacin) |

| Ultrasonic-Assisted Extraction (UAE) | Solid Matrices (Soil, Sediment) | Sonication, Solvent extraction, Centrifugation | Improved extraction yield | Antibiotics |

| QuEChERS | Solid Matrices (Food, Sediment) | Homogenization, Extraction, Partitioning, Clean-up (dSPE) | Rapid, Simple, Cost-effective | Antibiotics |

| Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Aqueous Matrices (Plasma, Water) | Addition of salt, Liquid-liquid extraction | Improved partitioning, Reduced matrix effects | Fluoroquinolones (Ciprofloxacin) |

This table provides a general overview of the applicability and benefits of different advanced sample preparation techniques relevant to the analysis of this compound in complex matrices.

Environmental Distribution, Ecotoxicological Impact, and Remediation Research of Oxociprofloxacin

Environmental Occurrence and Persistence of Fluoroquinolone Metabolites

Fluoroquinolone antibiotics are widely used and are often excreted by humans and animals as both parent compounds and metabolites. nih.gov This leads to their introduction into the environment, primarily through wastewater and the application of manure and sludge to land. nih.govscielo.brmdpi.com The persistence of these compounds in the environment is a key concern. scielo.brucp.ptscielo.br

Bioaccumulation Studies in Environmental Organisms

Fluoroquinolones present in water can enter organisms through bioaccumulation. mdpi.comnih.gov Significant residues of fluoroquinolones have been detected in various aquatic organisms, including phytoplankton, zooplankton, zoobenthos shrimp, and fish. mdpi.comnih.gov Concentrations in these organisms have been reported to range from non-detectable (ND) up to 342 ng/g dry weight. mdpi.comnih.gov Studies indicate that fluoroquinolones tend to accumulate more in organisms with higher lipid content. mdpi.com While research has demonstrated the bioaccumulation of parent fluoroquinolones, further studies are needed to fully understand the bioaccumulation potential of specific metabolites like oxociprofloxacin in various environmental organisms.

Environmental Fate Processes Affecting this compound

Once introduced into the environment, this compound and other fluoroquinolone metabolites undergo various fate processes, including photodegradation and biodegradation, which can influence their persistence and distribution.

Photodegradation Pathways and By-product Formation under Environmental Conditions

Photodegradation, the degradation induced by light, is a significant process affecting fluoroquinolones in aquatic environments. oup.comuni-regensburg.de Fluoroquinolones absorb radiation in the ultraviolet range, which can lead to their decomposition. uni-regensburg.de The photodegradation of fluoroquinolones can produce multiple by-products or photoproducts. oup.comuni-regensburg.de

Studies on the photodegradation of ciprofloxacin (B1669076), the parent compound of this compound, have shown a decrease in the concentration of the parent compound and the formation of new, chromatographically distinct compounds upon exposure to light. oup.comuni-regensburg.de this compound (M3) has been identified as one of the metabolites formed during the photo-oxidation of ciprofloxacin under sunlight irradiation. oatext.com Other photoproducts of ciprofloxacin can include N-formylciprofloxacin (FCF). nih.gov

The efficiency of photodegradation can be influenced by environmental factors such as pH and the presence of other substances like metal ions. oatext.commdpi.com For instance, the presence of ferric ions can diminish the photodegradation of ciprofloxacin due to complexation and shielding effects. mdpi.com Research has shown that the photodegradation rate constant for ciprofloxacin decreased as the concentration of ferric ion increased. mdpi.com

Data on the formation of this compound during the photo-oxidation of ciprofloxacin under sunlight irradiation using a nano graphene oxide magnetite (Nano-GO/M) composite showed that from an initial concentration of 1 mg/L ciprofloxacin, the final concentration of this compound (M3) was found to be 0.125 mg/L after 250 minutes of irradiation under optimal conditions. oatext.com

Biodegradation and Biotransformation in Environmental Microbiomes

Biodegradation, the breakdown of compounds by microorganisms, also plays a role in the environmental fate of fluoroquinolones and their metabolites. However, fluoroquinolones are generally considered to have poor biodegradability. scielo.brresearchgate.net This is partly attributed to the presence of the fluorine atom, which creates strong, polarized C-F bonds that are less compatible with microbial and enzymatic degradation. researchgate.net

Despite their general recalcitrance, some studies have investigated the biodegradation of fluoroquinolones by microbial cultures and individual bacterial strains. ucp.ptnih.gov For example, the degradation of ciprofloxacin has been assessed using mixed bacterial cultures. nih.gov While some degradation can occur, complete mineralization is often not achieved, and intermediate compounds or transformation products can be formed. ucp.ptresearchgate.net

Biotransformation of fluoroquinolones can also occur in organisms, leading to the formation of metabolites. mdpi.comnih.gov These metabolites can be formed under the catalysis of relevant enzymes within organisms. mdpi.comnih.gov

Studies have shown that some fluoroquinolone metabolites can be synthesized by microbial processes in addition to photochemical processes. nih.gov For example, N-formylciprofloxacin and N-acetylciprofloxacin were detected in microbial ferments. nih.gov While this compound is a known human and animal metabolite, its specific biodegradation pathways and rates in various environmental microbiomes require further detailed investigation.

Ecotoxicological Effects of this compound on Non-Target Organisms

The presence of fluoroquinolones and their metabolites in the environment poses potential ecotoxicological risks to non-target organisms across different trophic levels. scielo.brmdpi.comnih.govresearchgate.nettandfonline.com Both the parent compounds and their metabolites may exert toxic effects on organisms. mdpi.comnih.gov

Antibiotics, including fluoroquinolones, are designed to affect microorganisms, and thus bacteria, fungi, and microalgae are among the organisms primarily affected. scielo.br However, ecotoxicological effects have also been observed in higher plants and aquatic animals. nih.govresearchgate.net

Research on the ecotoxicity of fluoroquinolones has included studies on various organisms such as bacteria, algae, daphnids (e.g., Daphnia magna, Ceriodaphnia dubia), and fish. researchgate.netmdpi.com For instance, studies have evaluated the toxicity of ciprofloxacin on green algae like Scenedesmus vacuolatus and Chlorella sp., reporting EC50 values for growth inhibition. mdpi.com Genotoxic effects in Daphnia magna exposed to ciprofloxacin have also been evidenced. mdpi.com

While extensive research exists on the ecotoxicological effects of parent fluoroquinolones like ciprofloxacin, specific data on the ecotoxicity of this compound on a wide range of non-target organisms is less readily available in the provided search results. However, given that metabolites can retain or have altered biological activity compared to the parent compound, the ecotoxicological impact of this compound warrants specific investigation. ucp.ptmdpi.comnih.gov The potential for metabolites to have similar or greater microbiologic activity than some other quinolones has been noted. nih.gov

The complex physiological characteristics of mixtures of fluoroquinolone antibiotics, potentially including metabolites, may influence their toxic effects on organisms in different environments. mdpi.com Understanding the joint toxicity effects of fluoroquinolones and coexisting pollutants is also necessary. mdpi.com

Impact on Aquatic Microorganisms (e.g., Algae, Cyanobacteria)

Fluoroquinolones are known to exert toxic effects on aquatic microorganisms, particularly bacteria and cyanobacteria, due to their mechanism of action which targets bacterial DNA gyrase and topoisomerase IV. While specific ecotoxicity data for this compound on these organisms is less extensively documented compared to its parent compound, metabolites of ciprofloxacin generally exhibit less microbiological activity than the parent drug researchgate.netfass.sefass.senih.govmedcentral.com. However, some metabolites, including this compound (M3) and N-formylciprofloxacin (M4), have shown microbiological activity comparable to or greater than some other quinolones, such as norfloxacin (B1679917), against certain organisms nih.gov.

Studies on the parent compound, ciprofloxacin, demonstrate significant toxicity to cyanobacteria. For instance, the cyanobacterium Microcystis aeruginosa has shown high sensitivity to ciprofloxacin, with reported EC50 values for growth inhibition as low as 0.005 mg/L fass.sefass.sefass.se. Green algae, such as Selenastrum capricornutum and Pseudokirchneriella subcapitata, appear to be less sensitive to ciprofloxacin compared to cyanobacteria, with EC50 values in the range of 2.97 to 4.83 mg/L for growth inhibition fass.sefass.se. The toxicity of ciprofloxacin to Anabaena flos-aquae, another cyanobacterium, was reported with an EC50 of 10.2 µg/L researchgate.net.

The observed toxicity of ciprofloxacin to cyanobacteria suggests that this compound, possessing some degree of microbiological activity, could also potentially impact these sensitive primary producers in aquatic environments, although likely at higher concentrations than the parent compound. The inhibition of chlorophyll (B73375) a synthesis has been identified as one of the toxicity mechanisms of ciprofloxacin towards Microcystis species researchgate.net.

Table 1: Ecotoxicity of Ciprofloxacin on Selected Aquatic Microorganisms

| Organism | Endpoint | EC50 (mg/L) | Reference |

| Microcystis aeruginosa | Growth Inhibition | 0.005 | fass.sefass.sefass.se |

| Anabaena flos-aquae | Growth Inhibition | 0.0102 | researchgate.net |

| Selenastrum capricornutum | Growth Inhibition | 2.97 | fass.sefass.se |

| Pseudokirchneriella subcapitata | Growth Inhibition | 4.83 | fass.sefass.se |

Effects on Aquatic Flora and Fauna (e.g., Plants, Fish, Crustaceans)

Beyond microorganisms, fluoroquinolones can also affect other aquatic organisms, including plants, fish, and crustaceans. Research on the ecotoxicity of ciprofloxacin provides insights into the potential effects that its metabolites, such as this compound, might exert.

Aquatic plants like the duckweed Lemna minor have shown sensitivity to ciprofloxacin, with EC50 values for growth inhibition reported at 62.5 µg/L fass.seresearchgate.net. Chronic exposure of Lemna minor to ciprofloxacin can lead to growth inhibition, reduced photosynthetic pigments, and induced oxidative stress researchgate.net. Myriophyllum spicatum, a dicotyledonous macrophyte, appears less sensitive to ciprofloxacin compared to Lemna minor researchgate.net.

Studies on crustaceans, such as Daphnia magna, indicate lower acute sensitivity to ciprofloxacin compared to algae and cyanobacteria. The acute toxicity (48-h immobilization) EC50 for Daphnia magna exposed to ciprofloxacin was reported as 65.3 mg/L fass.se. However, chronic exposure to lower concentrations can induce impairments on life-history parameters, suggesting potential long-term effects on populations continuously exposed to antibiotics nih.gov.

Fish generally exhibit lower acute sensitivity to ciprofloxacin. Acute toxicity tests (96-h lethality) with Gambusia holbrooki showed an LC50 greater than 60.0 mg/L fass.se. Chronic exposure of Lebistes reticulatus (guppy) to ciprofloxacin showed a NOEC for juvenile growth stimulation at 0.78 mg/L fass.se. Some studies even noted significantly higher fish dry weights in ciprofloxacin treatments at high concentrations (10 mg/L) compared to controls researchgate.net.

Table 2: Ecotoxicity of Ciprofloxacin on Selected Aquatic Flora and Fauna

| Organism | Endpoint | Value (mg/L) | Reference |

| Lemna minor | Growth Inhibition (EC50) | 0.0625 | fass.seresearchgate.net |

| Daphnia magna | Acute Immobilization (EC50, 48h) | 65.3 | fass.se |

| Daphnia magna | Chronic Reproduction (NOEC, 28d) | 0.156 | fass.se |

| Gambusia holbrooki | Acute Lethality (LC50, 96h) | > 60.0 | fass.se |

| Lebistes reticulatus | Juvenile Growth (NOEC, 28d) | 0.78 | fass.se |

Research on Advanced Environmental Remediation Technologies

The presence of persistent pharmaceutical compounds like this compound and its parent compound in the environment necessitates the development of effective remediation strategies. Research is ongoing to explore advanced technologies capable of removing or degrading these contaminants from water and soil.

Phytoremediation Potential for Fluoroquinolone Metabolite Removal

Phytoremediation, a green and in-situ remediation technology, utilizes plants to remove, degrade, or contain contaminants in soil and water. Studies have investigated the potential of phytoremediation for the removal of antibiotics, including fluoroquinolones, from aqueous solutions nih.gov. Plants can influence antibiotic removal through various mechanisms, including uptake, translocation, metabolism, and by enhancing microbial degradation in the rhizosphere nih.gov.

While specific studies on the phytoremediation of this compound are limited in the provided search results, research on the parent compound, ciprofloxacin, is relevant. Certain plant species, such as cattail, have shown potential for the phytoextraction of ciprofloxacin from contaminated wastewater researchgate.net. Although the amount of antibiotics accumulated in plants is generally low, minimizing the risk of secondary pollution, the effectiveness of phytoremediation is influenced by factors such as plant species, contact time, biomass, and the type and concentration of the antibiotic nih.gov. The potential for phytoremediation to address fluoroquinolone metabolites like this compound warrants further investigation.

Advanced Oxidation Processes for Metabolite Degradation in Wastewater

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants, including pharmaceuticals, in water and wastewater. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and mineralize complex contaminants into simpler, less harmful compounds mdpi.commdpi.comresearchgate.net.

Various AOPs have been explored for the degradation of ciprofloxacin in aqueous solutions, including photolysis, Fenton processes, sonochemical degradation, and photocatalysis researchgate.neteeer.orgoatext.com. Studies have shown that AOPs can achieve high removal efficiencies for ciprofloxacin. For example, a sono-nano-chemical/persulfate process achieved 99% removal of ciprofloxacin from aqueous solutions eeer.org. Photo-oxidation via sunlight irradiation has also been shown to degrade ciprofloxacin, forming metabolites including this compound (M3) oatext.comcolpan.org.

Table 3: Examples of Advanced Oxidation Processes Applied to Ciprofloxacin Removal

| Process | Key Oxidizing Species | Example Application (for Ciprofloxacin) | Removal Efficiency (Example) | Reference |

| Fenton/Photo-Fenton | •OH | Degradation in aqueous solutions | Effective | researchgate.net |

| Sonochemical/Sono-nano-chemical/PS | •OH, Sulfate radicals | Degradation in aqueous solutions with ZnO-NPs and persulfate | Up to 99% | eeer.org |

| Photocatalysis (e.g., with TiO2) | •OH | Degradation under UV or visible light | Effective | researchgate.net |

| Photolysis (e.g., Sunlight) | Various | Degradation in aqueous solutions, forms metabolites including this compound | Up to 80% (for CIP) | oatext.comcolpan.org |

Synthetic Chemistry Approaches and Analog Design for Oxociprofloxacin

Synthetic Methodologies for Oxociprofloxacin and Structurally Related Compounds

The synthesis of quinolin-4-ones, the core structure of this compound and related fluoroquinolones, can be achieved through various synthetic routes that have evolved significantly since the late 19th century mdpi.commdpi.com. Classical methods often involve the cyclization of aniline (B41778) derivatives with appropriate precursors, such as through the Gould-Jacobs or Conrad-Limpach reactions mdpi.commdpi.comresearchgate.net. More modern approaches utilize transition-metal catalysis and other strategies to achieve greater efficiency and selectivity mdpi.commdpi.comorganic-chemistry.orgorganic-chemistry.org.

The synthesis of Ciprofloxacin (B1669076), from which this compound is derived metabolically, typically involves the reaction of a substituted 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine (B1678402) google.com. This reaction is often performed in the presence of a catalyst and an organic solvent to achieve high yield and purity google.com.

While specific detailed synthetic routes solely focused on the chemical synthesis of this compound itself are less commonly reported compared to Ciprofloxacin, its structure suggests it would be accessible through modifications of Ciprofloxacin or its synthetic precursors, likely involving oxidation of the piperazine ring at a specific position.

Precursor Chemistry and Reaction Optimization for Selective Functionalization

The synthesis of quinolone derivatives relies heavily on the careful selection and preparation of starting materials and the optimization of reaction conditions to control the site and type of functionalization mdpi.commdpi.comresearchgate.netorientjchem.org. Common precursors for the quinolone core include aniline derivatives and compounds with activated methylene (B1212753) groups or β-ketoesters mdpi.commdpi.comresearchgate.net.

For fluoroquinolones like Ciprofloxacin and its analogues, key precursors often include halogenated quinoline (B57606) intermediates, such as those with a chlorine or fluorine atom at the 6 and 7 positions google.comorientjchem.org. The introduction of substituents at various positions of the quinoline ring, particularly at N-1, C-3, C-6, C-7, and C-8, is critical for tuning the biological activity and pharmacological properties of the resulting compounds qeios.comnih.gov.

Reaction optimization plays a vital role in achieving selective functionalization. For instance, the reaction between 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and piperazine to form Ciprofloxacin requires specific conditions to favor the nucleophilic aromatic substitution at the C-7 position, displacing the chlorine atom google.com. The choice of catalyst, solvent, temperature, and reaction time are all parameters that are optimized to maximize the yield of the desired product and minimize the formation of unwanted side products google.com.

Modern synthetic methods, such as those utilizing microwave heating or flow chemistry, can offer improved reaction control and efficiency for quinolone synthesis and functionalization qeios.comresearchgate.net.

Chemo- and Regioselective Synthesis Strategies for Quinolone Derivatives

Achieving chemo- and regioselectivity is paramount in the synthesis of complex quinolone derivatives to ensure that functionalization occurs at the desired positions without affecting other reactive sites rsc.orgnih.govcrossref.org. The quinolone core presents multiple potential sites for reaction, and controlling selectivity requires carefully designed synthetic strategies.

One common strategy to control regioselectivity involves the use of appropriately substituted starting materials where reactive positions are either protected or inherently less reactive mdpi.commdpi.comresearchgate.net. Another approach utilizes specific catalysts or reagents that favor reaction at a particular site organic-chemistry.orgorganic-chemistry.orgrsc.org. For example, transition metal catalysis has been explored for achieving regioselective C-H activation and cyclization in the synthesis of quinolines organic-chemistry.org.

Chemoselective transformations are also crucial, ensuring that only specific functional groups react in the presence of others. This can be achieved by controlling reaction conditions, such as pH, temperature, and the presence of specific additives mdpi.com. The synthesis of quinolone derivatives often involves steps like cyclization, halogenation, nucleophilic substitution, and functional group interconversions, each requiring careful control of chemoselectivity mdpi.commdpi.comresearchgate.netgoogle.com.

Recent advances in metal-free conditions and cascade reactions have also contributed to the development of highly chemo- and regioselective routes for constructing the quinoline scaffold and introducing diverse substituents rsc.orgnih.govrsc.org.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of biologically active compounds like Ciprofloxacin and its metabolites such as this compound are fundamental to Structure-Activity Relationship (SAR) studies nih.govtandfonline.comnih.govtandfonline.commdpi.com. By systematically modifying specific parts of the molecule, researchers can understand how structural changes impact biological activity, potency, selectivity, and pharmacological properties nih.govtandfonline.comkcl.ac.uk.

This compound, being a metabolite of Ciprofloxacin, provides a natural starting point for exploring how oxidation of the piperazine ring affects activity. Analogues can be designed with variations in the substituents on the quinolone core, the cyclopropyl (B3062369) ring, the carboxylic acid group, and the piperazine moiety or its modified forms nih.govtandfonline.comnih.govmdpi.com.

Synthetic strategies for generating libraries of quinolone analogues often involve convergent approaches, where different substituted aniline or quinoline intermediates are coupled with varied side chains or functional groups researchgate.netnih.gov. Techniques like solid-phase synthesis and parallel synthesis in microreactors can facilitate the rapid generation of diverse analogue libraries for screening researchgate.net.

Modifications for Potentiated Antimicrobial Activity and Improved Pharmacological Profiles

Modifications to the core structure of quinolones and fluoroquinolones have been extensively explored to enhance their antimicrobial potency, broaden their spectrum of activity, and improve their pharmacological profiles, such as absorption, distribution, metabolism, and excretion (ADME) nih.govtandfonline.commdpi.comnajah.edu.

Key areas of modification in Ciprofloxacin analogues include alterations at the C-7 piperazine ring, the N-1 cyclopropyl group, and the C-6 fluorine atom nih.govtandfonline.com. For instance, variations in the substituents on the piperazine ring have been shown to significantly impact antibacterial activity against different bacterial strains nih.govtandfonline.commdpi.com. Some studies have focused on introducing various heterocyclic or aryl groups to the piperazine nitrogen to explore their effect on potency against resistant strains tandfonline.commdpi.com.

Modifications can also aim to improve solubility and bioavailability, which can be challenging for some quinolones due to their rigid structures and strong intermolecular interactions najah.edu. Prodrug strategies, where the quinolone is temporarily modified to improve its physicochemical properties and then cleaved in vivo to release the active drug, have been investigated najah.edu. For example, esterification of the carboxylic acid group with different moieties has been explored to enhance water solubility najah.edu.

SAR studies have revealed that the electronic and spatial properties of substituents at various positions play crucial roles in the interaction with bacterial enzymes like DNA gyrase and topoisomerase IV, which are the primary targets of fluoroquinolones nih.govmdpi.com.

Derivatization for Enhanced Detection or Targeted Delivery

Beyond developing new therapeutic agents, quinolone derivatives, including those related to Ciprofloxacin and this compound, have been explored for diagnostic purposes and targeted delivery systems nih.gov. Derivatization can introduce functional handles for labeling with imaging agents or for conjugating to targeting moieties.

For instance, Ciprofloxacin derivatives have been synthesized and labeled with radioisotopes like 99mTc for use as diagnostic radiopharmaceuticals to detect bacterial infections nih.gov. The principle behind this approach is to utilize the ability of the quinolone scaffold to bind to bacteria, thereby concentrating the imaging agent at the site of infection nih.gov. These derivatives are designed to retain the bacterial binding affinity of the parent compound while incorporating a chelating group for radioisotope labeling nih.gov.

Similarly, derivatization strategies can be employed to create targeted delivery systems where quinolone molecules are linked to carriers or ligands that specifically bind to bacterial cells or infected tissues. This can potentially increase the local concentration of the antibiotic, improve efficacy, and reduce systemic toxicity.

Advanced Research Methodologies and Future Directions in Oxociprofloxacin Studies

Application of Systems Pharmacology and Physiologically Based Pharmacokinetic (PBPK) Modeling

Systems pharmacology and Physiologically Based Pharmacokinetic (PBPK) modeling are powerful tools used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites within biological systems. nih.govresearchgate.netdss.go.th These models integrate physiological parameters with drug-specific properties to provide a holistic understanding of drug behavior. PBPK modeling for ciprofloxacin (B1669076) has been developed and applied, and these models can incorporate the formation and disposition of its metabolites, such as oxociprofloxacin. researchgate.netresearchgate.net

Predictive Modeling of Metabolite Exposure Across Diverse Populations

Predictive modeling using PBPK approaches allows for the estimation of drug and metabolite exposure in various populations, accounting for differences in physiology due to factors like age, sex, and disease states. nih.govresearchgate.netdss.go.th Studies have shown variability in the metabolic conversion of ciprofloxacin to its metabolites, including this compound, influenced by factors such as sex and renal function. mdpi.comresearchgate.netnih.gov For instance, males have been observed to have a significantly higher this compound metabolic ratio compared to females. mdpi.comresearchgate.netnih.gov By incorporating such population-specific physiological parameters and observed metabolic ratios into PBPK models, researchers can predict this compound exposure across diverse groups, which is vital for understanding potential variations in its presence and effects. nih.govresearchgate.netdss.go.th

Table 1: Median Metabolite/Parent Ratios for Ciprofloxacin Metabolites

| Metabolite | Median (IQR) Metabolite/Parent Ratio (%) |

| Desethylene ciprofloxacin | 5.86 (4.09–9.87) |

| Formyl ciprofloxacin | 4.08 (3.38–6.92) |

| This compound | 5.91 (3.42–13.65) |

*Data derived from a study in critically ill patients. mdpi.comresearchgate.netnih.gov

Omics Technologies in Understanding this compound's Biological Impact